Ctpb

Descripción general

Descripción

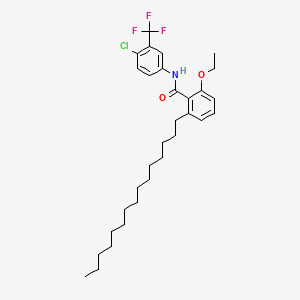

N-(4-cloro-3-trifluorometil-fenil)-2-etoxi-6-pentadecil-benzamida, comúnmente conocido como CTPB, es un potente activador de la enzima acetiltransferasa de histonas p300. Este compuesto es significativo en el campo de la epigenética debido a su capacidad para mejorar la acetilación de las histonas, influyendo así en la expresión génica.

Aplicaciones Científicas De Investigación

CTPB tiene una amplia gama de aplicaciones en la investigación científica:

Química: this compound se utiliza como una herramienta para estudiar la activación de las enzimas acetiltransferasas de histonas y su papel en la expresión génica.

Biología: En la investigación biológica, this compound se emplea para investigar los efectos de la acetilación de histonas en procesos celulares como la diferenciación, la proliferación y la apoptosis.

Medicina: this compound tiene aplicaciones terapéuticas potenciales en el tratamiento de enfermedades relacionadas con la desregulación epigenética, incluyendo el cáncer y los trastornos neurodegenerativos.

Industria: This compound se está explorando para su uso en el desarrollo de promotores del crecimiento del cabello y tratamientos para la pérdida del cabello

Mecanismo De Acción

CTPB ejerce sus efectos activando selectivamente la enzima acetiltransferasa de histonas p300. Esta activación conduce a un aumento en la acetilación de las histonas H3 y H4, lo que a su vez mejora la transcripción de los genes diana. Los objetivos moleculares de this compound incluyen la enzima p300 y sus complejos de proteínas asociados. Las vías involucradas en su mecanismo de acción están relacionadas principalmente con la remodelación de la cromatina y la regulación de la expresión génica .

Análisis Bioquímico

Biochemical Properties

In Bacillus subtilis, CtpB is involved in the regulation of cell-cell signaling during spore formation . It acts as a protease, forming a gated tunnel that controls access to its proteolytic sites . This proteolytic activity is regulated by PDZ domains that rearrange upon substrate binding .

In Mycobacterium tuberculosis, this compound is a plasma membrane copper (I) transporting P-type ATPase . It is associated with copper (I) transport from mycobacterial cells .

Cellular Effects

This compound influences cellular processes in both Bacillus subtilis and Mycobacterium tuberculosis. In Bacillus subtilis, it regulates cell-cell signaling during spore formation . In Mycobacterium tuberculosis, it is involved in the transport of copper (I) across the plasma membrane , which is crucial for the mycobacterial response to the hostile environment inside macrophages .

Molecular Mechanism

This compound exerts its effects at the molecular level through distinct mechanisms in different organisms. In Bacillus subtilis, it forms a ring-like protein scaffold penetrated by two narrow tunnels . Access to the proteolytic sites within these tunnels is controlled by PDZ domains that rearrange upon substrate binding . In Mycobacterium tuberculosis, this compound is associated with copper (I) transport from mycobacterial cells .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have not been extensively studied. Its role in spore formation in Bacillus subtilis and copper (I) transport in Mycobacterium tuberculosis suggests that it may have long-term effects on cellular function .

Metabolic Pathways

This compound is involved in the metabolic pathways related to spore formation in Bacillus subtilis and copper (I) transport in Mycobacterium tuberculosis

Transport and Distribution

In Mycobacterium tuberculosis, this compound is a plasma membrane protein involved in the transport of copper (I) across the plasma membrane

Subcellular Localization

The subcellular localization of this compound varies depending on the organism. In Bacillus subtilis, it is involved in the regulation of cell-cell signaling during spore formation . In Mycobacterium tuberculosis, it is a plasma membrane protein involved in the transport of copper (I) across the plasma membrane .

Métodos De Preparación

CTPB se sintetiza a través de una serie de reacciones químicas que implican la formación de un enlace amida. La ruta sintética típicamente involucra la reacción de 4-cloro-3-trifluorometil-anilina con cloruro de 2-etoxi-6-pentadecil-benzoílo en condiciones apropiadas para formar la amida deseada. La reacción generalmente se lleva a cabo en presencia de una base como la trietilamina para neutralizar el ácido clorhídrico formado durante la reacción .

Análisis De Reacciones Químicas

CTPB experimenta varias reacciones químicas, incluyendo:

Oxidación: this compound se puede oxidar en condiciones específicas, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir this compound en sus formas reducidas.

Sustitución: this compound puede experimentar reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. .

Comparación Con Compuestos Similares

CTPB es único en su activación selectiva de la enzima acetiltransferasa de histonas p300. Compuestos similares incluyen:

N-(4-cloro-3-trifluorometil-fenil)-2-etoxi-benzamida: Un análogo simplificado de this compound con actividad comparable o superior.

Inhibidores de la acetiltransferasa de histonas: Compuestos que inhiben en lugar de activar las acetiltransferasas de histonas, como C646 y A-485. This compound se destaca por su activación específica de p300, mientras que otros compuestos pueden tener objetivos más amplios o diferentes dentro de la familia de acetiltransferasas de histonas .

Propiedades

IUPAC Name |

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-ethoxy-6-pentadecylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H43ClF3NO2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-18-24-19-17-20-28(38-4-2)29(24)30(37)36-25-21-22-27(32)26(23-25)31(33,34)35/h17,19-23H,3-16,18H2,1-2H3,(H,36,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYBMVMAXKOGYDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC1=C(C(=CC=C1)OCC)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H43ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20437930 | |

| Record name | CTPB | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

554.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

586976-24-1 | |

| Record name | CTPB | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of CTPB?

A1: this compound is primarily used as a binder in solid composite propellants due to its desirable mechanical properties and ability to be cured into a rubbery network. [, , ]

Q2: What are the common curing agents used for this compound and how do they impact its properties?

A2: this compound can be cured with various agents, including imine tris-[1-(2-methyl)-aziridinyl]phosphine oxide (MAPO) and epoxides. MAPO alone increases the rate of scission reactions, while mixtures of MAPO and epoxides improve properties like tensile strength and thermal stability. [, , ]

Q3: How does the addition of ammonium perchlorate (AP) affect this compound curing and properties?

A3: AP, a common oxidizer in propellants, increases the rate of scission reactions in this compound cured with both MAPO and MAPO-epoxide mixtures. []

Q4: What is the impact of adding carbon black to this compound?

A4: Carbon black acts as a reinforcing filler in this compound, increasing its tensile strength, modulus, and thermal stability, while decreasing strain at break. [, ]

Q5: How does this compound interact with epoxy resins?

A5: this compound can be blended with epoxy resins to improve their toughness. The carboxyl groups of this compound react with the oxirane rings of epoxy, forming a crosslinked network. [, ]

Q6: How does the molecular weight distribution of this compound relate to its functionality?

A6: Fractionation studies using techniques like gel permeation chromatography and infrared spectroscopy suggest a correlation between molecular weight distribution and the type and amount of functional groups present in this compound. []

Q7: What are the key factors affecting the rheological behavior of this compound gels containing organoclay?

A7: Temperature, shear-induced orientation of clay sheets, and temperature-sensitive polymer-clay interactions significantly influence the rheological behavior of this compound/organoclay nanocomposite gels. []

Q8: How does aging impact this compound and its performance in propellants?

A8: Aging, particularly at elevated temperatures, leads to increased viscosity, molecular weight, and eventual gelling of this compound. This degradation, primarily due to oxidation, negatively impacts the mechanical properties and ignition temperature of this compound-based propellants. [, , ]

Q9: Can the lifetime of this compound as a propellant binder be predicted?

A9: By applying the Arrhenius equation to temperature-aging data, the useful lifetime of this compound as a binder at 20°C has been estimated to be approximately 10 years. []

Q10: What is the biological function of this compound protease?

A10: this compound is a serine protease involved in regulating the activity of the transcription factor σK during sporulation in Bacillus subtilis. [, , ]

Q11: How does this compound interact with other proteins in the σK activation pathway?

A11: this compound, along with another serine protease, SpoIVB, cleaves the regulatory proteins SpoIVFA and BofA. This cleavage event releases the inhibition on SpoIVFB, a metalloprotease, allowing it to process inactive pro-σK into its active form. [, , , ]

Q12: Does this compound have a role in Mycobacterium tuberculosis?

A12: Yes, this compound in Mycobacterium tuberculosis is involved in copper homeostasis and aids the bacterium in adapting to the host's copper nutritional immunity. []

Q13: What is the structural significance of the PDZ domain in this compound?

A13: The PDZ domain in this compound plays an inhibitory role by blocking the active site of the protease, preventing premature activation of the σK pathway. This is in contrast to other PDZ-containing proteases where the PDZ domain can be stimulatory. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.